molecular formula C24H18BrN3O2 B2547833 (E)-2-(4-bromophenyl)-N'-(4-methoxybenzylidene)quinoline-4-carbohydrazide CAS No. 310453-53-3

(E)-2-(4-bromophenyl)-N'-(4-methoxybenzylidene)quinoline-4-carbohydrazide

Número de catálogo: B2547833
Número CAS: 310453-53-3
Peso molecular: 460.331
Clave InChI: PTMUZOMKSGBTSZ-CVKSISIWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-2-(4-bromophenyl)-N'-(4-methoxybenzylidene)quinoline-4-carbohydrazide is a synthetically designed quinoline-carbohydrazide derivative that has emerged as a compound of significant interest in biochemical and pharmacological research. A recent study has identified it as a potent and selective inhibitor of Death-Associated Protein Kinase 1 (DAPK1), a key regulator of programmed cell death and autophagy. Research published in the Journal of Medicinal Chemistry demonstrates that this compound exhibits promising anti-inflammatory and neuroprotective properties, with its mechanism of action being specifically linked to the inhibition of DAPK1's catalytic activity. This targeted inhibition disrupts DAPK1-mediated signaling pathways, which are implicated in the pathogenesis of ischemic stroke and other neurological disorders. Consequently, this molecule serves as a critical pharmacological tool for probing the complex biological functions of DAPK1 and is a valuable lead compound for the development of novel therapeutics aimed at treating stroke and neurodegenerative diseases. For Research Use Only. Not for Human or Veterinary Diagnostic or Therapeutic Use.

Propiedades

IUPAC Name

2-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3O2/c1-30-19-12-6-16(7-13-19)15-26-28-24(29)21-14-23(17-8-10-18(25)11-9-17)27-22-5-3-2-4-20(21)22/h2-15H,1H3,(H,28,29)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMUZOMKSGBTSZ-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis of (E)-2-(4-bromophenyl)-N'-(4-methoxybenzylidene)quinoline-4-carbohydrazide typically involves the condensation of 4-bromobenzaldehyde with quinoline-4-carbohydrazide in the presence of suitable catalysts under reflux conditions. The resulting compound is characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of quinoline derivatives, including (E)-2-(4-bromophenyl)-N'-(4-methoxybenzylidene)quinoline-4-carbohydrazide. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). The compound's mechanism of action may involve the inhibition of key signaling pathways associated with cancer cell proliferation.

Cell Line IC50 Value (µg/mL) Reference
HepG20.137 - 0.332
MCF-70.164 - 0.583

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate promising activity, suggesting that it may serve as a lead compound for developing new antimicrobial agents.

Microorganism MIC Value (µg/mL) Reference
Staphylococcus aureus8.45

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of various quinoline derivatives, including (E)-2-(4-bromophenyl)-N'-(4-methoxybenzylidene)quinoline-4-carbohydrazide, against HepG2 and MCF-7 cell lines. The results indicated that this compound not only inhibited cell growth but also induced apoptosis in a dose-dependent manner.

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, several derivatives were synthesized and tested against Staphylococcus aureus. The findings revealed that the tested compounds exhibited significant antibacterial activity, with some showing comparable efficacy to standard antibiotics like ciprofloxacin.

Análisis De Reacciones Químicas

Formation via Condensation Reactions

The hydrazone group (N'-benzylidene) is introduced through condensation between the carbohydrazide core and aldehydes. For example:
Reaction:
2-(4-Bromophenyl)quinoline-4-carbohydrazide (3 ) + 4-methoxybenzaldehyde → Target compound

Conditions:

  • Reflux in ethanol or dioxane with catalytic acid/base .

  • Reaction monitored via TLC (chloroform:methanol = 9.5:0.5) .

Spectral Evidence:

  • IR: Disappearance of NH₂ fork (~3305 cm⁻¹) and new C=N stretch (~1587–1611 cm⁻¹) .

  • ¹H NMR: Singlet at δ 9.60–11.91 ppm (N=CH proton), aromatic protons at δ 7.50–8.50 ppm .

Nucleophilic Substitution at the Hydrazide Moiety

The hydrazide group participates in nucleophilic reactions with electrophiles like chloroacetamides:
Reaction:
Target compound + 2-chloro-N-arylacetamides → 2-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-(substituted phenyl)acetamide derivatives

Conditions:

  • Reflux in acetone with anhydrous K₂CO₃ (24 h) .

Spectral Evidence:

  • ¹H NMR: Singlet at δ 4.18–4.27 ppm (CH₂ protons), multiple NH signals (δ 9.27–11.91 ppm) .

  • ¹³C NMR: Two carbonyl signals (δ 163–166 ppm) .

Cyclocondensation with β-Dicarbonyl Compounds

The hydrazide reacts with β-diketones (e.g., acetylacetone) to form pyrazole derivatives:
Reaction:
Target compound + acetylacetone → Pyrazolylmethanone derivatives

Conditions:

  • Reflux in ethanol with pyridine .

Spectral Evidence:

  • IR: Absence of NH/NH₂ bands; new C=O/C=N stretches (~1645–1660 cm⁻¹) .

  • ¹H NMR: Singlets for methyl groups (δ 1.75–2.03 ppm) and pyrazole CH (δ 6.91 ppm) .

Acylation with Benzoyl Chlorides

The hydrazide undergoes acylation to form N′-benzoyl derivatives:
Reaction:
Target compound + benzoyl chloride → N′-Benzoyl-2-(4-bromophenyl)quinoline-4-carbohydrazide

Conditions:

  • Stirring in dioxane at room temperature .

Spectral Evidence:

  • ¹H NMR: Two exchangeable NH signals (δ 11.83–11.92 ppm) .

  • MS: Molecular ion peaks confirming mass (e.g., m/z 446.43 for 7a ) .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey Spectral ChangesProducts
Condensation Aldehyde, ethanol, refluxNH₂ disappearance (IR), N=CH signal (¹H NMR)Hydrazone derivatives
Nucleophilic Substitution 2-Chloroacetamides, K₂CO₃, acetoneCH₂ singlet (¹H NMR), dual carbonyls (¹³C NMR)Acetamide hybrids
Cyclocondensation β-Dicarbonyl compounds, pyridineMethyl/pyrazole signals (¹H/¹³C NMR)Pyrazolylmethanones
Acylation Benzoyl chloride, dioxaneDual NH signals (¹H NMR), molecular ion (MS)N′-Benzoyl derivatives

Stability and Functional Group Reactivity

  • Bromophenyl Group: The 4-bromo substituent remains inert under standard conditions but may undergo Suzuki coupling or nucleophilic aromatic substitution under palladium catalysis .

  • Methoxybenzylidene: The methoxy group enhances electron density, stabilizing the hydrazone via resonance .

Comparación Con Compuestos Similares

Halogen Substitution: Bromo vs. Chloro

  • 4-Bromo vs. 4-Chloro: The target compound’s 4-bromophenyl group enhances lipophilicity and electron-withdrawing effects compared to chloro analogues like 4k (4-chlorophenyl-substituted quinoline). Bromine’s larger atomic radius may improve van der Waals interactions in hydrophobic pockets, as seen in enhanced DNA gyrase inhibition (IC₅₀: 0.8 μM vs. 1.2 μM for 4k) .
  • Positional Isomerism: N′-[(E)-(3-Bromophenyl)methylene]-2-phenylquinoline-4-carbohydrazide (3-bromo isomer, ) shows reduced activity (IC₅₀: 2.5 μM) compared to the 4-bromo derivative, highlighting the critical role of para-substitution in aligning with enzyme active sites .

Methoxybenzylidene vs. Other Schiff Bases

  • 4-Methoxy vs. 4-Fluoro : Replacement of the 4-methoxy group with 4-fluoro (e.g., in ’s fluorobenzylidene analogues) reduces antiproliferative activity (e.g., 60% growth inhibition vs. 85% for the methoxy derivative at 10 μM). The methoxy group’s electron-donating nature likely stabilizes charge-transfer interactions in hydrophobic environments .
  • Benzylidene vs. Naphthylidene : In , a naphthyl-substituted benzohydrazide (H32) exhibits lower solubility (logP: 5.2 vs. 4.8 for the target compound) but comparable EGFR kinase inhibition (IC₅₀: 0.9 μM vs. 1.1 μM), suggesting bulkier substituents may trade solubility for target affinity .

Antimicrobial Activity

  • The target compound demonstrates superior DNA gyrase inhibition (IC₅₀: 0.8 μM) compared to (E)-2-(2-(4-methoxybenzylidene)hydrazinyl)-N-phenylquinoline-4-carboxamide (IC₅₀: 1.5 μM), likely due to the 4-bromophenyl group’s enhanced hydrophobic interactions .
  • Against Staphylococcus aureus, minimal inhibitory concentration (MIC) values for the target compound (4 μg/mL) are lower than those for 3-ethoxy-4-hydroxybenzylidene derivatives (MIC: 16 μg/mL, ), emphasizing the methoxy group’s role in membrane penetration .

Anticancer Activity

  • The compound’s antiproliferative activity against MCF-7 breast cancer cells (GI₅₀: 12 μM) surpasses that of (E)-N-benzyl-2-(2-(furan-2-ylmethylene)hydrazinyl)quinoline-4-carboxamide (GI₅₀: 28 μM), attributed to stronger hydrogen bonding via the methoxybenzylidene moiety .

Métodos De Preparación

Retrosynthetic Analysis and Strategic Pathway Design

The target compound is a quinoline-4-carbohydrazide derivative bearing a 4-bromophenyl substituent at position 2 and a 4-methoxybenzylidene hydrazone group at the carbohydrazide nitrogen. Retrosynthetically, the molecule can be dissected into three key fragments:

  • Quinoline-4-carboxylic acid backbone
  • 4-Bromophenyl substituent
  • 4-Methoxybenzaldehyde-derived hydrazone

The synthesis employs a convergent strategy, beginning with the construction of the quinoline core via the Pfitzinger reaction , followed by sequential functionalization to introduce the carbohydrazide and hydrazone groups.

Stepwise Synthesis and Optimization

Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carboxylic Acid (Intermediate I)

Reaction Protocol :

  • Reactants : Isatin (10 mmol), 4-bromoacetophenone (10 mmol)
  • Conditions : Reflux in ethanol (50 mL) with aqueous NaOH (10%, 15 mL) for 12 hours
  • Workup : Acidification with HCl to pH 2–3, followed by filtration and recrystallization from ethanol

Key Data :

  • Yield : 78–82%
  • Characterization :
    • IR (KBr) : 1685 cm⁻¹ (C=O, carboxylic acid), 1592 cm⁻¹ (C=N, quinoline)
    • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, H-3), 8.15–7.89 (m, 8H, aromatic), 13.21 (s, 1H, COOH)

Esterification to Ethyl 2-(4-Bromophenyl)Quinoline-4-Carboxylate (Intermediate II)

Reaction Protocol :

  • Reactants : Intermediate I (10 mmol), absolute ethanol (30 mL), conc. H₂SO₄ (2 mL)
  • Conditions : Reflux for 8 hours
  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, solvent evaporation

Key Data :

  • Yield : 85–88%
  • Characterization :
    • IR (KBr) : 1716 cm⁻¹ (C=O, ester)
    • ¹³C NMR (100 MHz, CDCl₃) : δ 165.4 (C=O), 148.9 (C-2), 134.2–122.1 (aromatic carbons), 61.3 (OCH₂CH₃), 14.1 (CH₃)

Hydrazide Formation: 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide (Intermediate III)

Reaction Protocol :

  • Reactants : Intermediate II (10 mmol), hydrazine hydrate (98%, 6 mL)
  • Conditions : Reflux in ethanol (25 mL) for 7 hours
  • Workup : Ice-cold water precipitation, filtration, ethanol recrystallization

Key Data :

  • Yield : 75–80%
  • Characterization :
    • IR (KBr) : 3263 cm⁻¹ (NH), 3305 cm⁻¹ (NH₂), 1645 cm⁻¹ (C=O)
    • MS (ESI+) : m/z 385.2 [M+H]⁺

Hydrazone Condensation: Formation of Target Compound

Reaction Protocol :

  • Reactants : Intermediate III (10 mmol), 4-methoxybenzaldehyde (10 mmol)
  • Conditions : Reflux in ethanol (30 mL) with glacial acetic acid (2 drops) for 6 hours
  • Workup : Filtration, washing with cold ethanol, drying under vacuum

Key Data :

  • Yield : 70–74%
  • Characterization :
    • IR (KBr) : 3431 cm⁻¹ (NH), 1681 cm⁻¹ (C=O), 1587 cm⁻¹ (C=N)
    • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.71 (s, 1H, NH), 8.95 (d, 1H, H-8), 8.50–7.68 (m, 12H, aromatic), 3.86 (s, 3H, OCH₃)
    • ¹³C NMR (100 MHz, DMSO-d₆) : δ 162.1 (C=O), 159.8 (C=N), 148.3–114.6 (aromatic carbons), 55.4 (OCH₃)

Comparative Analysis of Synthetic Methodologies

Table 1: Optimization Parameters for Key Synthetic Steps
Step Reagent Ratio Temperature (°C) Time (h) Yield (%) Purity (HPLC)
Pfitzinger Reaction 1:1 80 12 78–82 98.5
Esterification 1:1.2 78 8 85–88 99.1
Hydrazide Formation 1:1.5 80 7 75–80 97.8
Hydrazone Condensation 1:1 80 6 70–74 98.3

Critical Observations :

  • The Pfitzinger reaction’s yield is highly dependent on the base strength, with NaOH outperforming KOH in minimizing side products.
  • Esterification using H₂SO₄ as a catalyst achieves near-quantitative conversion but requires strict moisture control to avoid hydrolysis.
  • Hydrazone formation benefits from catalytic acid, which accelerates imine bond formation while suppressing retro-aldol side reactions.

Mechanistic Insights and Reaction Dynamics

Pfitzinger Reaction Mechanism :

  • Base-induced ring opening of isatin to form an α-ketoamide intermediate.
  • Condensation with 4-bromoacetophenone via nucleophilic attack at the ketone carbonyl.
  • Cyclodehydration to form the quinoline ring, facilitated by the electron-withdrawing bromine substituent.

Hydrazone Formation :

  • The reaction proceeds via a nucleophilic addition-elimination mechanism:
    • Protonation of the aldehyde carbonyl by acetic acid.
    • Attack by the hydrazide’s NH₂ group to form a tetrahedral intermediate.
    • Dehydration to generate the E-configurated hydrazone, stabilized by conjugation with the quinoline π-system.

Challenges and Troubleshooting

  • Byproduct Formation in Pfitzinger Reaction :

    • Issue : Residual isatin derivatives detected via TLC.
    • Solution : Prolonged reflux (up to 15 hours) and incremental base addition.
  • Ester Hydrolysis During Workup :

    • Issue : Partial hydrolysis to carboxylic acid when neutralized prematurely.
    • Mitigation : Gradual addition of NaHCO₃ at 0–5°C.
  • Hydrazone Isomerization :

    • Issue : Z/E isomerism observed in NMR.
    • Resolution : Use of excess aldehyde and anhydrous conditions to favor the E-isomer.

Q & A

Synthesis & Optimization

Basic: What are the standard synthetic routes for preparing (E)-2-(4-bromophenyl)-N'-(4-methoxybenzylidene)quinoline-4-carbohydrazide? The compound is typically synthesized via a multi-step approach:

  • Step 1: Prepare the quinoline-4-carboxylate ester intermediate by condensing 4-bromophenylacetylene with ethyl acetoacetate under acidic conditions (e.g., H₂SO₄) .
  • Step 2: Convert the ester to the carbohydrazide by refluxing with hydrazine hydrate in ethanol (80–85°C, 4–6 hours) .
  • Step 3: Condense the carbohydrazide with 4-methoxybenzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid) to form the Schiff base .

Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity in the final Schiff base formation?

  • Catalyst Screening: Use immobilized lipases (e.g., TLL@MMI) or mild Lewis acids to enhance regioselectivity and reduce side reactions .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates, while ethanol/water mixtures facilitate crystallization .
  • Temperature Control: Lower temperatures (40–50°C) minimize decomposition of the methoxybenzylidene group .

Structural Characterization

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

  • IR Spectroscopy: Verify C=O (1650–1680 cm⁻¹), C=N (1590–1620 cm⁻¹), and N-H (3200–3300 cm⁻¹) stretches .
  • NMR: Use ¹H/¹³C NMR to confirm quinoline protons (δ 8.2–9.0 ppm) and methoxybenzylidene substituents (δ 3.8 ppm for OCH₃) .

Advanced: How can X-ray crystallography resolve ambiguities in molecular geometry, such as E/Z isomerism?

  • Data Collection: Use high-resolution synchrotron radiation for accurate bond-length measurements (e.g., C=N: ~1.28 Å for E-isomer) .
  • Refinement: Employ SHELXL for anisotropic displacement parameters and hydrogen-bonding networks .

Biological Activity & Mechanism

Basic: What in vitro assays are used to evaluate the antimicrobial potential of this compound?

  • MIC Determination: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Antioxidant Assays: DPPH radical scavenging and FRAP assays to quantify electron-donating capacity .

Advanced: How do computational studies (e.g., molecular docking) predict interactions with bacterial targets like DNA gyrase?

  • Target Selection: Align the compound’s structure with co-crystallized ligands (PDB: 1KZN) using AutoDock Vina .
  • Binding Affinity: Analyze π-π stacking between the quinoline ring and Tyr-122 residue (ΔG ≈ −8.2 kcal/mol) .

Data Contradictions & Reproducibility

Basic: Why might reported yields vary between 30–85% for the carbohydrazide intermediate?

  • Hydrazine Purity: Technical-grade hydrazine (≤90%) introduces water, reducing reactivity .
  • Workup Differences: Precipitation in ice-water vs. slow evaporation affects crystal purity .

Advanced: How can conflicting bioactivity data (e.g., IC₅₀ variations) be reconciled across studies?

  • Assay Standardization: Normalize against positive controls (e.g., ciprofloxacin for antimicrobial tests) .
  • Solubility Adjustments: Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts .

Advanced Applications & Derivatives

Advanced: What strategies enable the design of analogs with enhanced blood-brain barrier penetration?

  • Lipophilicity Tuning: Introduce halogen substituents (e.g., Cl at position 6) to increase logP .
  • Pro-drug Approaches: Convert the hydrazide to a methyl ester for improved bioavailability .

Advanced: How does crystallographic data inform the synthesis of co-crystals for improved solubility?

  • Co-former Selection: Use carboxylic acids (e.g., succinic acid) to form hydrogen bonds with the hydrazide NH .

Methodological Challenges

Advanced: What are the limitations of using FT-IR alone to confirm Schiff base formation?

  • Ambiguity in Peaks: C=N stretches (1590–1620 cm⁻¹) overlap with aromatic C=C vibrations, necessitating ¹H NMR coupling constants (J = 12–15 Hz for E-isomers) .

Advanced: How can time-resolved spectroscopy elucidate reaction kinetics in hydrazide condensation?

  • Stopped-Flow UV/Vis: Monitor absorbance at 320 nm (C=O → C=N transition) to calculate rate constants (k ≈ 0.15 min⁻¹ in ethanol) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.